![molecular formula C15H9ClF4N2OS B5116060 N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-fluorobenzamide CAS No. 6411-42-3](/img/structure/B5116060.png)
N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-fluorobenzamide is an organic compound with the molecular formula C15H9ClF4N2OS and a molecular weight of 376.76 g/mol . This compound is characterized by the presence of a trifluoromethyl group, a chloro group, and a fluorobenzamide moiety, making it a unique and versatile chemical entity.
Vorbereitungsmethoden
The synthesis of N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-fluorobenzamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Oxidation and Reduction: The compound can be oxidized using oxidizing agents like potassium permanganate or reduced using reducing agents such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-fluorobenzamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . Additionally, it may interact with cellular receptors to modulate signal transduction pathways, leading to altered cellular responses .
Vergleich Mit ähnlichen Verbindungen
N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-fluorobenzamide can be compared with other similar compounds, such as:
- N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluorobenzamide
- 2-chloro-5-(trifluoromethyl)pyrimidine
- 2-chloro-5-(trifluoromethyl)pyridine
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The presence of the carbamothioyl group in this compound imparts unique chemical and biological properties, distinguishing it from its analogs .
Eigenschaften
IUPAC Name |
N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF4N2OS/c16-11-6-3-9(15(18,19)20)7-12(11)21-14(24)22-13(23)8-1-4-10(17)5-2-8/h1-7H,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLLOIMVIHLSLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF4N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367685 |
Source


|
| Record name | STK023232 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6411-42-3 |
Source


|
| Record name | STK023232 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-cyclohexyl-2-(2-naphthylmethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5115983.png)
![N-cyclopropyl-4-methoxy-2-({1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5115989.png)
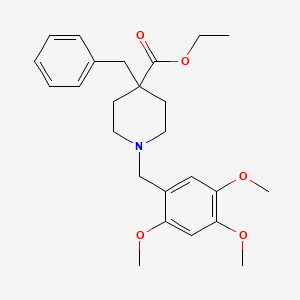
![5-chloro-N-{3-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]propyl}-2-nitroaniline](/img/structure/B5116003.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5116004.png)
![1-[2-(2-methoxyphenoxy)ethoxy]naphthalene](/img/structure/B5116017.png)
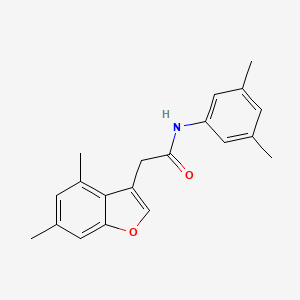
![3,3'-{sulfonylbis[(2-chloro-4,1-phenylene)oxy]}bis[1-(dimethylamino)-2-propanol]](/img/structure/B5116029.png)
![methyl 2-[(Z)-2-cyano-2-(4-nitrophenyl)ethenyl]benzoate](/img/structure/B5116036.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-1-pyrrolidinecarboxamide](/img/structure/B5116037.png)
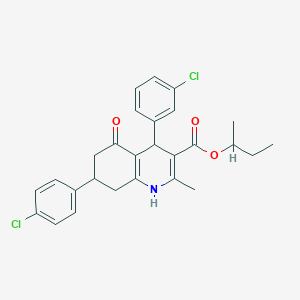
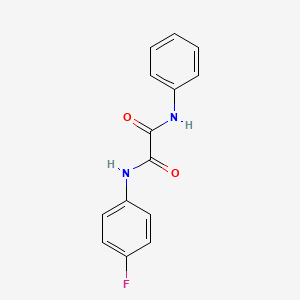
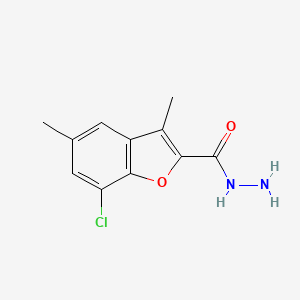
![4-[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinyl]thiomorpholine](/img/structure/B5116082.png)
